molecular formula C12H14BrNO2 B4632385 (2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B4632385
M. Wt: 284.15 g/mol
InChI Key: QGWHOXCFVIMAHI-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-methoxyethylamine.

    Formation of the Enamide: The key step involves the formation of the enamide through a condensation reaction between the aldehyde and the amine in the presence of a suitable catalyst, such as an acid or base.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in the formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Exploring its therapeutic potential in drug development.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-(4-fluorophenyl)-N-(2-methoxyethyl)prop-2-enamide: Contains a fluorine atom in place of bromine.

    (2E)-3-(4-methylphenyl)-N-(2-methoxyethyl)prop-2-enamide: Features a methyl group instead of bromine.

Uniqueness

(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness may make it particularly valuable in specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10/h2-7H,8-9H2,1H3,(H,14,15)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWHOXCFVIMAHI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-bromophenyl)-N-(2-methoxyethyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.